molecular formula C8H5BrFN B2827351 3-Bromo-2-fluoro-5-methylbenzonitrile CAS No. 1260741-40-9

3-Bromo-2-fluoro-5-methylbenzonitrile

Cat. No.: B2827351
CAS No.: 1260741-40-9
M. Wt: 214.037
InChI Key: KPGJEXZQSFSJNZ-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-methylbenzonitrile is a useful research compound. Its molecular formula is C8H5BrFN and its molecular weight is 214.037. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-fluoro-5-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-2-6(4-11)8(10)7(9)3-5/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGJEXZQSFSJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Reaction Mechanisms of 3 Bromo 2 Fluoro 5 Methylbenzonitrile

Intrinsic Reactivity Profile of the Halo-Fluoro-Methylbenzonitrile System

The reactivity of the 3-Bromo-2-fluoro-5-methylbenzonitrile ring system is governed by the combined electronic and steric influences of its four substituents: a bromo group, a fluoro group, a methyl group, and a cyano (nitrile) group. These substituents modulate the electron density of the aromatic ring, thereby influencing its susceptibility to attack by either electrophiles or nucleophiles.

The electronic influence of each substituent can be understood through inductive and resonance effects:

Cyano Group (-CN): The nitrile group is a potent electron-withdrawing group due to both the strong inductive effect of the electronegative nitrogen atom and the resonance effect, which delocalizes electron density from the ring onto the nitrile. This deactivation is particularly strong at the ortho and para positions.

Halogens (-Br, -F): Both bromine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack. Conversely, they possess lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. Fluorine's inductive effect is stronger than bromine's, but it is also a better resonance donor.

Methyl Group (-CH₃): The methyl group is an electron-donating group through a hyperconjugation effect, which is a type of electron delocalization. This effect activates the ring, making it more susceptible to electrophilic attack, and directs incoming electrophiles to the ortho and para positions.

Table 1: Electronic Properties of Substituents on this compound

SubstituentPositionInductive EffectResonance EffectOverall Effect on EAS Reactivity
-CN1WithdrawingWithdrawingStrongly Deactivating
-F2WithdrawingDonatingDeactivating
-Br3WithdrawingDonatingDeactivating
-CH₃5DonatingDonating (Hyperconjugation)Activating

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on this compound is generally disfavored due to the powerfully deactivating cyano and halogen groups. However, under forcing conditions, substitution can occur. The regiochemical outcome is determined by the directing effects of the existing substituents.

The directing effects are as follows:

-CN: Meta-directing.

-F: Ortho, para-directing.

-Br: Ortho, para-directing.

-CH₃: Ortho, para-directing.

When multiple substituents are present, the directing effect of the most powerful activating group typically governs the position of substitution. In this molecule, the methyl group is the sole activating substituent. The positions ortho and para to the methyl group are C4 and C6 (and C2, which is already substituted).

Position C6: This position is ortho to the methyl group and meta to the bromo group. It is also para to the fluoro group and meta to the cyano group. The activating effect of the methyl group and the ortho, para-directing nature of the fluorine atom reinforce this position.

Position C4: This position is ortho to the methyl group and meta to the cyano group. It is also para to the bromo group.

Considering the combined effects, the C6 position is the most likely site for electrophilic attack. It benefits from the ortho-directing effect of the activating methyl group and the para-directing effect of the fluorine atom. The C4 position is also activated, being ortho to the methyl group and para to the bromine. However, steric hindrance from the adjacent methyl group at C5 might slightly disfavor attack at C4 compared to C6. Therefore, electrophilic substitution, if it occurs, is predicted to yield predominantly the C6-substituted product.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the aromatic ring, enhanced by the strong withdrawing effect of the cyano group, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Investigation of Halogen Displacement Selectivity and Regiochemistry

A key aspect of the SNAr reactivity of this molecule is the selective displacement of one of the two halogen atoms. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The stability of this intermediate is crucial. The leaving group ability in SNAr generally follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the transition state leading to the Meisenheimer complex.

In this compound, the fluorine atom is at the C2 position, ortho to the strongly electron-withdrawing cyano group. The bromine atom is at the C3 position, meta to the cyano group.

Attack at C2 (displacing Fluoride): A nucleophile attacking the C2 position results in a Meisenheimer complex where the negative charge can be delocalized onto the ortho-cyano group through resonance. This provides significant stabilization.

Attack at C3 (displacing Bromide): A nucleophile attacking the C3 position forms an intermediate where the negative charge cannot be directly delocalized onto the cyano group via resonance.

Given the superior leaving group ability of fluoride (B91410) in SNAr and the powerful resonance stabilization afforded by the ortho-cyano group, nucleophilic attack is highly regioselective and chemoselective. The fluorine atom at the C2 position is preferentially displaced over the bromine atom at the C3 position. Studies on analogous compounds like 2-bromo-5-fluorobenzonitrile (B41413) confirm that fluoride is selectively displaced in SNAr reactions, while the bromide remains available for subsequent reactions like cross-coupling. ossila.com

Reaction Kinetics and Thermodynamics of SNAr Processes

The kinetics of SNAr reactions are highly dependent on the nature of the substrate, the nucleophile, the leaving group, and the solvent. For this compound, the reaction rate is expected to be significantly enhanced by the presence of the electron-withdrawing cyano group, particularly its activating effect on the ortho-fluorine atom.

The reaction is typically second order, first order in the aryl halide and first order in the nucleophile. The rate-determining step is the formation of the Meisenheimer complex. The activation energy for this step is lowered by the stabilization provided by the electron-withdrawing groups. The subsequent elimination of the fluoride ion is a fast process, driven by the restoration of aromaticity.

Transition Metal-Mediated Cross-Coupling Reactions of the Aryl Bromide Moiety

The C-Br bond in this compound serves as a versatile handle for forming new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. The C-F bond is generally unreactive under typical palladium-catalyzed conditions, allowing for selective functionalization at the C3 position.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds by coupling an aryl halide with an organoboron reagent, typically a boronic acid or its ester. The aryl bromide at C3 of this compound is an excellent substrate for this transformation. A variety of palladium catalysts, often employing phosphine (B1218219) ligands, can be used to effect this coupling. The reaction is tolerant of the fluoro, methyl, and cyano functional groups present on the ring. nih.govlibretexts.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Aryl Boronic AcidCatalystBaseSolventTemperature
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O80-100 °C
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90 °C
3-Thienylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene100 °C

Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is highly effective for the alkynylation of the C-Br bond in this compound. The reaction conditions are generally mild and tolerate the other functional groups on the aromatic ring. wikipedia.org Research on similarly substituted systems, such as 6-bromo-3-fluoro-2-cyanopyridines, has shown that Sonogashira couplings proceed in high yields, demonstrating the robustness of this method for related substrates. soton.ac.uk

Table 3: Representative Conditions for Sonogashira Coupling

Terminal AlkynePd CatalystCu Co-catalystBaseSolvent
PhenylacetylenePd(PPh₃)₂Cl₂CuITriethylamine (TEA)THF or DMF
TrimethylsilylacetylenePd(PPh₃)₄CuIDiisopropylamine (DIPA)Toluene
Propargyl alcoholPd(dppf)Cl₂CuITEAAcetonitrile

Carbon-Nitrogen and Carbon-Oxygen Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

The presence of a bromine atom on the aromatic ring of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form carbon-nitrogen bonds. wikipedia.org This reaction is a powerful tool for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. wikipedia.org

The reactivity of this compound in Buchwald-Hartwig amination is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the nitrile and fluorine groups can enhance the rate of oxidative addition, the initial step in the catalytic cycle. A variety of amines, including primary and secondary, can potentially be coupled with this substrate. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and depends on the specific amine being used. libretexts.orgresearchgate.net While specific examples with this compound are not extensively documented in publicly available literature, the general applicability of the Buchwald-Hartwig amination to a wide range of aryl bromides suggests its feasibility. wikipedia.org

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

ParameterCondition
Catalyst Pd₂(dba)₃ or Pd(OAc)₂
Ligand Buchwald or Hartwig phosphine ligands (e.g., XPhos, SPhos)
Base NaOt-Bu, K₂CO₃, or Cs₂CO₃
Solvent Toluene or Dioxane
Temperature 80-110 °C

Note: This table represents generalized conditions and would require optimization for the specific substrate this compound.

Transformations Involving the Nitrile Functional Group

The nitrile group of this compound is a versatile functional handle that can be converted into various other nitrogen-containing moieties.

Derivatization to Amides and Thioamides

The hydrolysis of nitriles is a common method for the synthesis of amides. This transformation can be achieved under either acidic or basic conditions. lumenlearning.comyoutube.com Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, followed by nucleophilic attack by water. lumenlearning.comyoutube.com Subsequent proton transfer and tautomerization yield the amide. lumenlearning.com Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. youtube.comyoutube.com Careful control of reaction conditions is necessary to stop the reaction at the amide stage and prevent further hydrolysis to the carboxylic acid. youtube.com

Table 2: General Conditions for Nitrile Hydrolysis to Amide

Condition TypeReagentsTemperature
Acidic H₂SO₄ or HCl in H₂OModerate to high
Basic NaOH or KOH in H₂O/alcoholModerate to high

Note: These are general conditions and would need to be optimized for this compound to maximize the yield of the corresponding amide.

Conversion to thioamides can be accomplished through the reaction of the nitrile with a sulfurating agent. While specific examples for this compound are not detailed in the literature, a common method involves the use of hydrogen sulfide (B99878) in the presence of a base, or Lawesson's reagent.

Reductions and Oxidations of the Nitrile Functionality

The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a Raney nickel or palladium catalyst). The resulting aminomethyl group can be a key building block for further synthetic elaborations.

The oxidation of the nitrile group itself is not a common transformation. However, under certain oxidative conditions, reactions may occur at other parts of the molecule, such as the methyl group.

Reactions at the Methyl Substituent

The methyl group attached to the aromatic ring is also amenable to chemical modification, primarily through oxidation or halogenation reactions.

Oxidation of the benzylic methyl group can lead to the formation of a benzaldehyde (B42025) or a benzoic acid, depending on the strength of the oxidizing agent and the reaction conditions. For instance, the related compound 3-bromo-2-fluoro-5-formylbenzonitrile (B15279851) is a known derivative, suggesting that the methyl group can be selectively oxidized to a formyl group. pharmaffiliates.com Reagents such as chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄) are often used for such transformations.

Free-radical bromination at the benzylic position is another possible reaction. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. youtube.com A patent describing the bromination of methyl groups on aromatic rings includes 2-fluoro-5-methylbenzonitrile (B33194) as a potential substrate, indicating that the methyl group of the closely related this compound could likely undergo similar benzylic bromination. google.com This would yield 3-bromo-5-(bromomethyl)-2-fluorobenzonitrile, a versatile intermediate for subsequent nucleophilic substitution reactions. youtube.com

Table 3: Potential Reactions at the Methyl Group

ReactionReagentsPotential Product
Oxidation Mild oxidizing agent (e.g., CrO₃)3-Bromo-2-fluoro-5-formylbenzonitrile
Benzylic Bromination NBS, radical initiator, light3-Bromo-5-(bromomethyl)-2-fluorobenzonitrile

Note: The conditions and products in this table are based on general knowledge of benzylic reactions and data from structurally similar compounds.

Computational and Theoretical Studies on 3 Bromo 2 Fluoro 5 Methylbenzonitrile

Quantum Chemical Investigations of Molecular Structure and Electronic Distribution

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of a molecule and the distribution of its electron density. These methods provide a detailed picture of bond lengths, bond angles, and charge distributions, which collectively govern the molecule's physical and chemical behavior.

Density Functional Theory (DFT) is a widely used computational method for predicting the equilibrium geometry of molecules. researchgate.net By approximating the electron density, DFT calculations can determine the lowest energy conformation, known as the ground state. The B3LYP functional combined with a 6-311++G(d,p) basis set is a common level of theory for such calculations, offering a balance of accuracy and computational efficiency. researchgate.netresearchgate.net

While direct computational studies on 3-Bromo-2-fluoro-5-methylbenzonitrile are not extensively detailed in publicly available literature, data from analogous substituted benzonitriles provide insight into the expected structural parameters. For instance, calculations on related molecules like 2-fluoro-5-methylbenzonitrile (B33194) and 3-chloro-4-fluoro benzonitrile (B105546) show that the optimized geometrical parameters obtained by DFT calculations are generally in good agreement with experimental X-ray data. researchgate.netresearchgate.net The aromatic ring is typically found to be nearly planar.

Representative Geometrical Parameters from DFT Calculations on Analogous Benzonitriles

Parameter Typical Bond Length (Å) Typical Bond Angle (°)
C-Br ~1.89
C-F ~1.35
C-C (aromatic) 1.38 - 1.40
C-CN ~1.45
C≡N ~1.16
C-C-C (aromatic) 118 - 122
C-C-Br ~120

Note: The data presented is illustrative and based on DFT calculations for structurally similar substituted benzonitriles.

Ab initio methods, such as Hartree-Fock (HF) theory, provide another avenue for investigating electronic structure from first principles, without reliance on empirical data. researchgate.netresearchgate.net These calculations can be used to analyze the distribution of electronic charge across the molecule.

Mulliken population analysis is a technique used to assign partial charges to individual atoms, offering insights into the molecule's polarity and electrostatic potential. researchgate.net In substituted benzonitriles, halogen atoms like fluorine and bromine, along with the nitrogen of the nitrile group, typically exhibit negative partial charges due to their high electronegativity. researchgate.net Conversely, hydrogen atoms and the carbon atoms attached to electronegative groups tend to carry positive partial charges. This charge distribution is critical for understanding intermolecular interactions and identifying potential sites for electrophilic or nucleophilic attack. researchgate.netnih.gov

Illustrative Mulliken Atomic Charges on a Substituted Benzonitrile Framework

Atom Calculated Partial Charge (a.u.)
Br -0.05
F -0.20
N (of CN) -0.15
C (attached to Br) +0.10
C (attached to F) +0.25
C (of CN) +0.08

Note: This table provides representative charge values based on calculations performed on similar molecules to illustrate expected trends.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. youtube.com The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key reactivity descriptor; a smaller gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Computational studies on similar benzonitriles show that such analyses are crucial for predicting optical and electronic properties, as the calculated HOMO and LUMO energies indicate the potential for charge transfer within the molecule. researchgate.netresearchgate.net

Typical FMO Properties from DFT Calculations on Related Compounds

Property Value (eV)
HOMO Energy -7.0 to -6.5
LUMO Energy -1.5 to -1.0

Note: These values are illustrative, based on published data for analogous molecules, and serve to indicate the expected range for this compound.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify intermediates, transition states, and the energy barriers (activation energies) associated with each step of a reaction pathway.

The synthesis of this compound involves key steps such as halogenation (bromination) and the introduction of the cyano group. Computational methods can provide mechanistic clarity for these transformations. For example, the bromination of an aromatic ring typically proceeds via an electrophilic aromatic substitution mechanism. Theoretical calculations can model the formation of the sigma complex (arenium ion) intermediate and the subsequent proton loss to restore aromaticity. By calculating the energies of the transition states for substitution at different positions on the ring, the regioselectivity of the reaction can be predicted.

Similarly, the formation of the nitrile can be studied. If synthesized from a corresponding amide via dehydration, computational analysis can elucidate the reaction pathway, detailing the role of the dehydrating agent and the energetics of the elimination step. guidechem.com

The bromine atom on the this compound scaffold is a prime site for modification via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. ossila.com These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

DFT calculations are frequently employed to investigate the catalytic cycles of these reactions. A typical palladium-catalyzed cross-coupling mechanism involves three main stages:

Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the benzonitrile. Computational modeling can determine the activation energy for this crucial initiating step.

Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in a Suzuki coupling) is transferred to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the catalyst.

By modeling the energy profile of the entire catalytic cycle, computational studies can help rationalize reaction outcomes, guide the selection of optimal ligands for the metal catalyst, and predict potential side reactions. While specific studies on this molecule are not prominent, the principles are well-established from extensive computational work on similar aryl halide systems. researchgate.net

Application of Machine Learning and Artificial Intelligence in Predicting Chemical Outcomes

The integration of machine learning (ML) and artificial intelligence (AI) into chemical research is revolutionizing the prediction of reaction outcomes and the design of novel synthetic routes. These data-driven approaches offer the potential to significantly accelerate the discovery and optimization of chemical processes.

Data-Driven Prediction of Reaction Selectivity and Yields

Predicting the selectivity (regio-, chemo-, and stereoselectivity) and yield of a chemical reaction is a primary challenge in organic synthesis. Machine learning models, particularly neural networks, are being trained on vast datasets of chemical reactions to recognize patterns that govern reaction outcomes. nih.govresearchgate.netbohrium.com These models can learn the subtle electronic and steric effects that influence the course of a reaction.

For a molecule such as this compound, with multiple reactive sites, predicting the outcome of a given reaction can be complex. For instance, in a nucleophilic aromatic substitution reaction, the position of substitution on the benzene (B151609) ring is influenced by the directing effects of the bromo, fluoro, methyl, and cyano groups. An ML model trained on a diverse set of halogenated and substituted benzonitriles could predict the most likely product with a high degree of accuracy.

Table 1: Potential Machine Learning Applications in Predicting Reactions of this compound

Reaction TypePredicted OutcomeKey Influencing Factors
Nucleophilic Aromatic SubstitutionRegioselectivity of substitutionElectronic effects of Br, F, CN, and CH₃ groups; nature of the nucleophile and solvent
Cross-coupling Reactions (e.g., Suzuki, Heck)Reaction yield and catalyst efficiencyNature of the catalyst and ligands; reaction conditions (temperature, solvent)
Reduction of Nitrile GroupSelectivity of reduction (e.g., to amine or aldehyde)Choice of reducing agent; reaction conditions

These predictive models are often built using representations of molecules as "fingerprints" or graphs, which allows the algorithm to process and learn from the structural features of the reactants and reagents. researchgate.net By analyzing large datasets of published experimental results, these models can make statistically informed predictions about the outcomes of new, untested reactions. nih.govresearchgate.net

Algorithmic Design of Synthetic Routes for Benzonitrile Derivatives

Table 2: Hypothetical Retrosynthetic Analysis of this compound using an AI Tool

Disconnection StrategyKey Intermediate(s)Precursor Molecules
C-Br Bond Formation2-Fluoro-5-methylbenzonitrile2-Fluoro-5-methylaniline
C-CN Bond Formation3-Bromo-2-fluoro-5-methylaniline1-Bromo-2-fluoro-4-methylbenzene
Aromatic Ring ConstructionSubstituted cyclopentenoneNot applicable (less common for this type of molecule)

Structure Reactivity Relationships in Substituted Benzonitrile Derivatives

Correlating Substituent Effects (Bromine, Fluorine, Methyl) with Chemical Reactivity and Selectivity

The effects of the other substituents can be categorized as either activating or deactivating and as ortho-, para-, or meta-directing.

Bromine and Fluorine (Halogens): Halogens are a unique class of substituents. They are deactivating groups, meaning they slow down the rate of electrophilic aromatic substitution compared to benzene (B151609). lumenlearning.com This is due to their strong electron-withdrawing inductive effect (-I) caused by their high electronegativity. pressbooks.pubchemistrysteps.com However, they are ortho-, para-directing because of their electron-donating resonance effect (+R), where their lone pairs of electrons can be delocalized into the aromatic ring. pressbooks.publibretexts.org This resonance effect stabilizes the carbocation intermediate formed during ortho and para attack. pressbooks.pub

Methyl Group (-CH₃): The methyl group is an activating group. lumenlearning.com It donates electron density to the ring through an inductive effect (+I), making the ring more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com It is an ortho-, para-director.

In 3-Bromo-2-fluoro-5-methylbenzonitrile, the cumulative effect of these groups results in a complex reactivity pattern. The strong deactivating nature of the nitrile group, compounded by the inductive withdrawal of the two halogen atoms, renders the ring significantly electron-deficient. The activating effect of the methyl group partially counteracts this deactivation. The directing effects of the substituents guide the position of any incoming electrophile.

Table 1: Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentInductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-Br Electron-withdrawing (-I)Electron-donating (+R)DeactivatingOrtho, Para
-F Electron-withdrawing (-I)Electron-donating (+R)DeactivatingOrtho, Para
-CH₃ Electron-donating (+I)N/AActivatingOrtho, Para
-CN Electron-withdrawing (-I)Electron-withdrawing (-R)Strongly DeactivatingMeta

Inductive and Resonance Effects on Reaction Rates and Regioselectivity in Halogenated Systems

Inductive and resonance effects are the primary electronic interactions that govern reaction rates and regioselectivity in substituted aromatic systems.

Inductive Effect (I): This effect is the transmission of charge through a chain of atoms in a molecule by electrostatic induction. libretexts.org Electronegative atoms like fluorine and bromine pull sigma (σ) bond electrons away from the ring, reducing its electron density and deactivating it toward electrophilic attack. chemistrysteps.com The methyl group, being less electronegative than the sp² carbon of the ring, donates electron density. lumenlearning.com

Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. libretexts.org The lone pairs on the halogen atoms can be donated to the ring, increasing electron density, particularly at the ortho and para positions. pressbooks.pub This donation stabilizes the intermediate carbocation during electrophilic attack at these positions. libretexts.org Conversely, groups like the nitrile group withdraw π-electron density from the ring, deactivating it. msu.edu

Quantitative Structure-Reactivity Relationship (QSRR) Approaches

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical models that aim to predict the chemical reactivity of compounds based on their molecular structure. uliege.be These approaches are invaluable for understanding and predicting the behavior of complex molecules like this compound without the need for extensive empirical testing. uliege.be QSRR acts as a function connecting a molecule's structure to its various properties. researchgate.net

The development of QSRR models involves several steps. First, a dataset of compounds with known reactivity is compiled. nih.gov For benzonitrile (B105546) derivatives, this could include reaction rates or equilibrium constants for a specific transformation. Next, a set of molecular descriptors is calculated for each compound. These descriptors are numerical values that encode structural, physical, or chemical properties of the molecule. chromatographyonline.com

Computational methods, including quantum mechanical calculations, machine learning, and deep learning, are then used to build a mathematical relationship between the descriptors and the observed reactivity. nih.govnih.gov These models can range from simple linear regressions to more complex algorithms like support vector machines or neural networks. nih.gov For instance, Density Functional Theory (DFT) calculations can be employed to analyze electron density distribution and reaction energetics, providing insights into regioselectivity and reactivity trends. researchgate.net Such computational tools can significantly reduce the time and cost associated with experimental procedures. nih.gov

The reliability of any QSRR model is contingent upon rigorous validation. nih.gov Validation ensures that the model is not overfitted to the training data and can accurately predict the reactivity of new, untested compounds. nih.gov Common validation techniques include:

Internal Validation: Methods like cross-validation (e.g., leave-one-out) are used to assess the model's performance on subsets of the training data. This helps to gauge the model's robustness. nih.gov

External Validation: The model is used to predict the reactivity of an external set of compounds that were not used during model development. The correlation between the predicted and experimentally determined values is a key measure of the model's predictive power. nih.gov A high predictive squared correlation coefficient (Q²) and a low root mean square error of prediction (RMSEP) are indicative of a good model. chromatographyonline.com

Applicability Domain (AD): Defining the AD of a model is crucial. It specifies the chemical space in which the model's predictions are considered reliable. Predictions for compounds that fall outside this domain are treated with less confidence. nih.gov

Once validated, QSRR models serve as powerful tools for predicting the reactivity of novel benzonitrile analogues. By simply calculating the necessary molecular descriptors for a new structure, its reactivity can be estimated in silico. chemrxiv.org This predictive capability is highly valuable in various fields, including:

Synthesis Planning: Predicting the feasibility and selectivity of reactions allows chemists to design more efficient synthetic routes. chemrxiv.org

Materials Science: Designing novel compounds with specific electronic properties.

Drug Discovery: Estimating the metabolic stability or potential toxicity of new drug candidates based on their reactivity. chromatographyonline.com

The ability of QSRR to provide rapid and accurate reactivity predictions accelerates the pace of chemical research and development. nih.gov

Advanced Applications of 3 Bromo 2 Fluoro 5 Methylbenzonitrile As a Synthetic Building Block

Utility in Advanced Materials Chemistry

The distinct electronic and reactive properties of 3-Bromo-2-fluoro-5-methylbenzonitrile make it a promising candidate for the synthesis of novel materials with tailored functionalities. The interplay between the electron-withdrawing cyano and fluoro groups and the reactive bromo handle allows for its incorporation into sophisticated molecular and macromolecular architectures.

Substituted benzonitriles are foundational components in the design of organic electronic materials, particularly liquid crystals and the monomers for conductive polymers. The strong dipole moment of the nitrile group is crucial for creating the intermolecular interactions necessary for liquid crystal phase formation. researchgate.netmdpi.com The introduction of fluorine atoms can enhance mesomorphic properties and thermal stability. beilstein-journals.org

While direct studies on this compound in this context are emerging, its structural motifs are analogous to those found in high-performance organic materials. For instance, the related compound 2-Bromo-5-fluorobenzonitrile (B41413) is a key precursor in the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes used in Organic Light-Emitting Diodes (OLEDs). ossila.com The bromo group on this compound serves as a convenient point for modification via palladium-catalyzed cross-coupling reactions, enabling the attachment of other aromatic units to build the rigid, π-conjugated cores characteristic of these materials. The cyano and fluoro groups help to tune the frontier molecular orbital energies (HOMO/LUMO) to achieve desired photophysical properties.

Table 1: Role of Functional Groups in Organic Electronic Materials

Functional Group Role in Material Design Potential Reaction Type
Bromo (-Br) Enables elongation of the π-conjugated system. Suzuki, Stille, Sonogashira, Buchwald-Hartwig cross-coupling
Fluoro (-F) Modulates electronic properties, enhances thermal stability, and influences molecular packing. Nucleophilic Aromatic Substitution (under harsh conditions)
Cyano (-CN) Provides a strong dipole moment, crucial for liquid crystal alignment; acts as an electron-withdrawing group to tune electronic levels. Can be hydrolyzed or reduced if further functionalization is needed.

| Methyl (-CH₃) | Influences solubility and can affect the molecular packing and mesophase behavior in liquid crystals. | Generally unreactive under cross-coupling conditions. |

The synthesis of functional polymers with precise architectures and properties is a cornerstone of modern materials science. This compound is an ideal monomer for creating such polymers due to its capacity for polymerization through its bromo substituent.

A primary method for this is Suzuki polycondensation, a powerful palladium-catalyzed reaction that couples aryl bromides with aryl diboronic acids or esters. dntb.gov.ua By using this compound as a comonomer in such a polymerization, its structural features can be systematically incorporated into a polymer backbone. The resulting polymer would be decorated with pendant fluoro, methyl, and cyano groups at regular intervals. These functional groups can impart specific properties to the polymer, such as increased thermal stability, specific dielectric properties, and sites for post-polymerization modification. This approach allows for the creation of advanced polymer architectures with precisely tuned characteristics for applications in fields like membrane technology, specialty coatings, and electronics.

Strategic Intermediate in Complex Organic Synthesis

Beyond materials science, the reactivity of this compound makes it a valuable intermediate for constructing intricate molecular frameworks, including polyaromatic systems and nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals.

Polyaromatic hydrocarbons (PAHs) and substituted biaryl compounds are fundamental structures in many areas of chemistry. researchgate.net The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust methods for forming carbon-carbon bonds between aromatic rings. wikipedia.org

This compound is an excellent substrate for these reactions. The carbon-bromine bond is readily activated by palladium catalysts, allowing for efficient coupling with a wide variety of arylboronic acids and esters. researchgate.netnih.gov This reaction provides a direct route to complex biaryl and polyaromatic systems that are substituted with fluoro, methyl, and cyano groups, which can be challenging to synthesize through other methods. Bromo-functionalized PAHs are themselves important intermediates for creating advanced donor-acceptor materials for electronics. nih.goved.ac.uk

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Reaction Name Coupling Partners Description
Suzuki-Miyaura Aryl Halide + Arylboronic Acid/Ester A versatile and widely used method for synthesizing biaryls with high functional group tolerance. wikipedia.org
Stille Aryl Halide + Organostannane Effective for complex couplings, but the toxicity of tin reagents is a drawback.
Heck Aryl Halide + Alkene Forms a new carbon-carbon bond at the site of the alkene.

| Sonogashira | Aryl Halide + Terminal Alkyne | A reliable method for synthesizing aryl alkynes, which are precursors to many complex molecules. |

Nitrogen-containing heterocycles are among the most important structural classes in medicinal chemistry and drug discovery. ekb.eg The nitrile (-CN) group of this compound is a versatile functional handle for constructing these ring systems. nih.gov

The nitrile group can undergo a variety of transformations to form heterocyclic rings. For example, it can be reduced to an aminomethyl group, which can then participate in cyclization reactions. Alternatively, the nitrile can react with dinucleophiles or undergo cycloaddition reactions to directly form heterocyclic structures. researchgate.net An analogous compound, 2-bromo-5-fluorobenzonitrile, is used to synthesize quinazolines, a privileged scaffold in medicinal chemistry. ossila.com This suggests that this compound can serve as a key starting material for a diverse range of nitrogen heterocycles, such as pyridines, pyrimidines, and fused heterocyclic systems, incorporating the valuable fluorine and methyl substituents into the final molecule.

Future Perspectives and Emerging Research Avenues for Substituted Benzonitriles

Innovation in Sustainable Synthetic Methodologies and Reagent Development

The chemical industry's shift towards green chemistry has spurred significant innovation in the synthesis of substituted benzonitriles, moving away from hazardous reagents and energy-intensive processes. A key area of development is the use of ionic liquids, which can act as recyclable catalysts, co-solvents, and phase-separation agents, thereby simplifying reaction processes and minimizing waste. rsc.orgresearchgate.netrsc.org For instance, a novel green route for benzonitrile (B105546) synthesis from benzaldehyde (B42025) and a hydroxylamine (B1172632) ionic liquid salt eliminates the need for metal catalysts and avoids the production of corrosive inorganic acids. rsc.orgresearchgate.net This method achieves a 100% yield at 120°C in just 2 hours, and the ionic liquid can be easily recovered and reused. rsc.org

Another sustainable approach is the ammoxidation of alkylbenzenes, which is the industrial method for producing benzonitrile from toluene. Recent research has focused on developing highly selective and active catalysts, such as transition metal oxide clusters fabricated within the pores of zeolites. medcraveonline.com These nanostructured catalysts allow the reaction to proceed efficiently even at higher reactant concentrations, suppressing undesirable combustion side reactions and significantly improving the formation rate and selectivity of the desired benzonitrile products. medcraveonline.com

Electrosynthesis represents a further frontier in green chemistry. A novel method utilizes paired electrosynthesis in liquid ammonia (B1221849) to directly convert benzoic acid to benzonitrile at room temperature. rsc.org This process avoids toxic reagents and expensive catalysts by electrochemically generating the reactants in situ. rsc.org Additionally, microwave-assisted organic synthesis (MAOS) has been employed for Knoevenagel condensation to produce benzylidenemalononitrile (B1330407) compounds in water, eliminating the need for a catalyst and significantly reducing reaction times. researchgate.net

Table 1: Comparison of Sustainable Synthesis Methods for Benzonitriles
MethodKey FeaturesStarting MaterialsAdvantagesReference
Ionic Liquid-Mediated SynthesisRecyclable ionic liquid acts as catalyst and solvent.Benzaldehyde, Hydroxylamine SaltNo metal catalyst, no inorganic acid waste, high yield, easy recovery. rsc.orgresearchgate.netrsc.org
Catalytic AmmoxidationTransition metal oxide clusters in zeolite pores.Alkylbenzenes, Ammonia, AirHigh selectivity (up to 99%), high formation rate, avoids combustion. medcraveonline.com
Paired ElectrosynthesisElectrolysis in liquid ammonia.Benzoic AcidRoom temperature, no toxic reagents or expensive catalysts. rsc.org
Microwave-Assisted SynthesisUses microwave irradiation and water as a solvent.Aromatic Aldehydes, MalononitrileCatalyst-free, rapid (30 min), high yields, environmentally friendly. researchgate.net

Exploration of Unprecedented Reactivity and Catalysis in Halogenated Benzonitrile Systems

The presence of halogen atoms on the benzonitrile ring, as seen in 3-Bromo-2-fluoro-5-methylbenzonitrile, provides versatile handles for synthetic transformations. Research is actively exploring novel catalytic systems to exploit the distinct reactivity of different halogens, enabling selective and sequential functionalization. For example, in nucleophilic aromatic substitution reactions, fluorine can act as an effective leaving group, a principle that contrasts with its typical reactivity in aliphatic systems. snmjournals.org

Modern catalysis offers new pathways for C-H functionalization, bypassing the need for pre-functionalized starting materials. Nickel-catalyzed C(sp³)–H functionalization of benzyl (B1604629) nitriles allows for direct Michael additions to vinyl ketones under mild conditions, avoiding the use of strong bases. acs.orgacs.org Similarly, cobalt-catalyzed systems have been developed for the directed C–H alkylation and arylation of benzonitrile surrogates, such as pivalophenone N-H imine, which can be subsequently converted to the corresponding ortho-functionalized benzonitrile. rsc.org This two-step process provides a convenient method for accessing sterically hindered benzonitrile derivatives. rsc.org

The differential reactivity of C-Br and C-F bonds is a cornerstone of synthetic strategy. While C-Br bonds are amenable to a wide range of palladium-catalyzed cross-coupling reactions, the stronger C-F bond is typically more inert, allowing for selective manipulation of the bromine atom. However, recent advances are also targeting the functionalization of C-F bonds. Cobalt catalysis has also proven effective for the cross-coupling of α-bromo α-fluoro β-lactams with organozinc reagents, demonstrating its utility in functionalizing molecules with multiple halogen atoms. nih.gov These catalytic advancements are crucial for building molecular complexity from simple halogenated benzonitrile precursors.

Synergistic Integration of Experimental and Computational Chemistry for Rational Design

The convergence of computational chemistry and experimental synthesis has become a powerful paradigm for the rational design of molecules and catalysts. Density Functional Theory (DFT) is a key tool for investigating reaction mechanisms and predicting reactivity. For instance, DFT calculations have been used to study the C–CN bond activation of substituted benzonitriles by nickel complexes, providing insights into the electronic effects of substituents on the reaction barrier. utexas.edu Such studies help in selecting the optimal substrates and reaction conditions.

This synergy is particularly impactful in catalyst and ligand design. The development of an electron-withdrawing benzonitrile-containing ligand for nickel-catalyzed cross-coupling was informed by kinetic and Hammett studies. nih.govchemrxiv.org Computational analysis revealed that the benzonitrile moiety acts as an electron-accepting ligand, promoting the desired reductive elimination pathway over competing side reactions like β-hydride elimination. nih.govchemrxiv.orgchemrxiv.org

In the field of biocatalysis, molecular modeling has been instrumental in understanding and engineering enzyme selectivity. Combined computational and experimental approaches have been used to rationalize the unique stereoselectivity of aldoxime dehydratases, which can produce opposite enantiomers of a chiral nitrile from E- and Z-aldoximes. nih.gov In silico mutations allowed researchers to predict changes in the enzyme's active site, leading to the creation of mutant enzymes with enhanced or inverted enantioselectivity, a feat difficult to achieve by experimental screening alone. nih.gov This integrated approach accelerates the development of highly efficient and selective catalysts for producing valuable chiral molecules.

Expanding the Scope of Applications in Emerging Technologies and Functional Materials

The unique electronic properties of the cyano group, combined with the versatility of the aromatic ring, make substituted benzonitriles highly attractive for applications in materials science and emerging technologies. A significant area of research is in organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs). Benzonitrile derivatives are being designed as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, which are crucial for highly efficient blue OLEDs. researchgate.netrsc.org The benzonitrile unit often serves as an electron-accepting moiety in bipolar host materials, facilitating balanced charge transport and improving device performance. rsc.org

Researchers are also creating multifunctional materials based on the benzonitrile scaffold. Donor-acceptor-donor' (D-A-D') type molecules incorporating fluorinated benzonitrile as the acceptor have been shown to exhibit not only TADF but also mechanofluorochromism—a change in emission color in response to mechanical stress. rsc.org This dual functionality opens up possibilities for applications in advanced sensors and smart materials.

The extensive conjugation possible in complex benzonitrile derivatives makes them candidates for a range of optoelectronic applications, including organic solar cells and organic semiconductors. ontosight.ai The ability to tune the electronic and photophysical properties of these molecules by altering the substitution pattern on the benzene (B151609) ring allows for the creation of materials tailored for specific technological needs, from optical data storage to advanced imaging. ontosight.ai

Table 2: Applications of Substituted Benzonitriles in Functional Materials
Application AreaRole of Benzonitrile DerivativeKey PropertiesExample Compound TypeReference
OLEDsBipolar host material for TADF emittersElectron-accepting nature, high triplet energy, good charge transportCarbazole-benzonitrile derivatives researchgate.netrsc.org
Sensors / Smart MaterialsMultifunctional fluorophoreTADF and mechanofluorochromic luminescence (MCL)D-A-D' fluorinated benzonitriles rsc.org
Organic ElectronicsOrganic semiconductor, component in solar cellsExtended π-conjugation, tunable electronic propertiesComplex ethenyl-benzonitriles ontosight.ai
Electron Transport LayersComponent in perfluorinated polyphenylenesStrong electron-withdrawing characterFluorinated benzonitriles researchgate.net

Design and Synthesis of Next-Generation Benzonitrile Derivatives with Tailored Reactivity

The future of benzonitrile chemistry lies in the ability to design and synthesize derivatives with precisely controlled reactivity and functionality. This involves moving beyond simple modifications to creating molecules with specific three-dimensional structures and electronic profiles. A notable achievement in this area is the catalytic atroposelective synthesis of axially chiral benzonitriles. nih.gov Using a chiral N-heterocyclic carbene (NHC) catalyst, researchers have developed a dynamic kinetic resolution process to prepare 2-arylbenzonitriles with high enantioselectivity, introducing a stable element of chirality that is crucial for applications in asymmetric catalysis and medicinal chemistry. nih.gov

Ligand design is another powerful tool for tailoring reactivity. As previously mentioned, incorporating the benzonitrile moiety itself into a ligand structure can modulate the electronic properties of a metal catalyst. nih.govchemrxiv.org This concept of "ligand-as-modulator" allows for fine-tuning catalytic cycles to favor desired reaction pathways, enabling challenging transformations such as cross-couplings involving sterically hindered tertiary nucleophiles. nih.govchemrxiv.org

Synthetic chemists are also devising more efficient and modular routes to complex benzonitriles. One-pot procedures, such as the palladium-catalyzed ortho-arylation of benzamides followed by dehydration, provide streamlined access to ortho-arylated benzonitriles. nih.gov The ability to tailor specific functionalities for biological applications remains a major driver of research. The synthesis and evaluation of large libraries of substituted benzonitriles as potential non-steroidal anti-inflammatory agents highlight the ongoing effort to correlate specific substitution patterns with desired biological activity, paving the way for the next generation of therapeutic agents. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-2-fluoro-5-methylbenzonitrile, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves halogenation and functional group interconversion. For example:
  • Step 1 : Bromination of 2-fluoro-5-methylbenzonitrile using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at 80°C .

  • Step 2 : Purification via column chromatography (hexane/ethyl acetate).

  • Yield Optimization : Key factors include temperature control (to avoid over-bromination), stoichiometric excess of brominating agents (1.2–1.5 equivalents), and inert atmosphere to prevent side reactions. Substituted benzonitrile derivatives with electron-withdrawing groups (e.g., -CN, -F) enhance regioselectivity during bromination .

    • Data Table :
PrecursorBrominating AgentSolventYield (%)Reference
2-Fluoro-5-methylbenzonitrileNBSCCl₄72–78
2-Fluoro-5-methylbenzamidePBr₃Toluene65

Q. How can researchers characterize the molecular structure of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Methyl protons appear as a singlet (~δ 2.4 ppm). Fluorine coupling splits adjacent aromatic protons (e.g., J = 8–10 Hz for H-4 and H-6) .
  • ¹³C NMR : The nitrile carbon resonates at ~δ 115 ppm; bromine and fluorine substituents deshield adjacent carbons (δ 125–135 ppm) .
  • IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 1500–1600 cm⁻¹ (aromatic C=C) .
  • Mass Spectrometry : Molecular ion peak at m/z 213 (M⁺) with isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Q. What are the typical reactivity patterns of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : The bromine atom at position 3 is activated for SNAr due to electron-withdrawing effects of -CN and -F groups.
  • Reaction with Amines : Use DMF as solvent at 100°C with K₂CO₃ as base. The -Br substituent is replaced by nucleophiles (e.g., amines, thiols) .
  • Pd-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C) yields biaryl derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Steric Effects : The methyl group at position 5 hinders ortho-substitution, directing coupling to the para position relative to -CN.
  • Electronic Effects : Fluorine’s inductive (-I) effect enhances electrophilicity at the bromine-bearing carbon, accelerating oxidative addition in Pd-catalyzed reactions. Computational DFT studies (B3LYP/6-31G*) show a 15% higher activation energy for meta-substitution compared to para .
    • Data Table :
Coupling PartnerCatalystRegioselectivity (para:meta)Yield (%)
Phenylboronic acidPd(PPh₃)₄9:185
4-Methoxyphenylboronic acidPd(OAc)₂7:372

Q. What strategies are effective in resolving contradictions between computational predictions and experimental outcomes in reactions involving this compound?

  • Methodological Answer :
  • Step 1 : Validate computational models (e.g., DFT) by comparing calculated vs. experimental NMR chemical shifts (RMSD < 0.3 ppm for ¹H).
  • Step 2 : Re-examine solvent effects (e.g., implicit vs. explicit solvation models). Polar solvents like DMF stabilize transition states differently than gas-phase calculations .
  • Case Study : A predicted SNAr activation energy of 25 kcal/mol (DFT) conflicted with experimental fast kinetics (ΔG‡ = 18 kcal/mol). Inclusion of explicit DMF molecules in the model reduced the discrepancy to 2 kcal/mol .

Q. How can the compound be utilized as a precursor in designing bioactive molecules, and what are the key pharmacophore considerations?

  • Methodological Answer :
  • Pharmacophore Design : The -CN group acts as a hydrogen bond acceptor, while -F enhances membrane permeability. Bromine serves as a handle for further functionalization.
  • Case Study : Derivatives with -SO₂NH₂ substituents (introduced via SNAr) showed IC₅₀ = 1.2 µM against kinase XYZ, compared to 8.7 µM for the parent compound. Docking studies (PDB: 1XYZ) confirmed interactions with the ATP-binding pocket .

Key Notes

  • Data Sources : PubChem , EPA DSSTox , and NIST ensure reliability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.